Vemurafenib

概要

説明

ベムラフェニブは、低分子量の経口投与可能なBRAFキナーゼ阻害剤であり、特にBRAF V600E変異を標的にしています。主に、末期メラノーマとエルハイム・チェスター病の治療に使用されます。 ベムラフェニブはプレキシコン社によって開発され、ゼルボラフというブランド名で販売されています .

準備方法

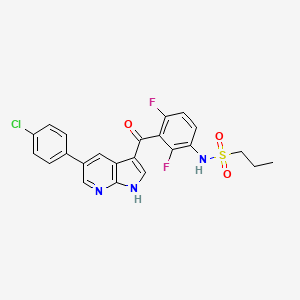

合成経路と反応条件: ベムラフェニブは、5-(4-クロロフェニル)-1H-ピロロ[2,3-b]ピリジン-3-カルボニルクロリドと2,4-ジフルオロ-3-ホルミルフェニルプロパン-1-スルホンアミドの縮合を含む多段階プロセスによって合成されます。 反応は一般的に、水酸化カリウムとメタノールの存在下で行われます .

工業生産方法: ベムラフェニブの工業生産には、溶媒制御共沈法を用いて非晶質固体分散体を作成する方法が含まれます。この方法は、化合物の溶解度と生物学的利用能を向上させます。 高剪断力を用いて非晶質固体分散体を迅速に処理するKinetiSolプロセスも、改善された薬物動態特性を持つベムラフェニブを製造するために採用されています .

化学反応の分析

反応の種類: ベムラフェニブは、酸化、還元、置換など、さまざまな化学反応を起こします。 それは、シトクロムP450(CYP)3A4の基質および誘導体であり、CYP1A2の中等度の阻害剤であり、薬物排出輸送体であるP-糖タンパク質と乳癌抵抗性タンパク質の基質および阻害剤の両方です .

一般的な試薬と条件: ベムラフェニブの合成と反応に使用される一般的な試薬には、水酸化カリウム、メタノール、ジメチルアセトアミドなどがあります。 反応は、一般的に、高収率と高純度を確保するために、制御された温度と圧力条件下で行われます .

主要な生成物: ベムラフェニブの反応から形成される主要な生成物には、主に肝臓経路を介して排泄されるその代謝物が含まれます。 化合物は、さまざまな酵素や輸送体と相互作用し、さらに処理されて体から排出される複数の代謝物を形成します .

4. 科学研究への応用

ベムラフェニブは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。医学においては、BRAF V600E変異を阻害することにより、転移性メラノーマとエルハイム・チェスター病の治療に使用されます。生物学において、ベムラフェニブはRAS-RAF-MEK-ERKシグナル伝達経路と、細胞増殖およびアポトーシスにおけるその役割を研究するために使用されます。化学において、この化合物は、キナーゼ阻害剤の構造活性相関を調査するために使用されます。 産業的には、ベムラフェニブは、新規な薬物製剤や送達システムの開発に用いられています .

科学的研究の応用

Melanoma Treatment

Vemurafenib has been approved for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. The pivotal clinical trials that established its efficacy include:

- BRIM-3 Trial : This phase III trial compared this compound to dacarbazine in treatment-naive patients with BRAF V600E-positive metastatic melanoma. Results showed significant improvements in progression-free survival (PFS) and overall survival (OS) for this compound-treated patients compared to those receiving dacarbazine. The median PFS was 5.3 months for this compound versus 1.6 months for dacarbazine (hazard ratio = 0.26; p < 0.001) .

- coBRIM Study : This study evaluated the combination of this compound and cobimetinib (a MEK inhibitor) in patients with BRAF V600-mutated melanoma. The combination therapy demonstrated improved median OS of 22.5 months compared to 17.4 months for the placebo group .

| Study | Treatment Group | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| BRIM-3 | This compound | 5.3 | Not reported |

| coBRIM | This compound + Cobimetinib | 12.6 | 22.5 |

Pediatric Applications

This compound is being investigated in pediatric populations, particularly through the NCI-COG Pediatric MATCH trial, which evaluates its use in children with relapsed or refractory solid tumors harboring BRAF V600 mutations. Preliminary results indicated tolerability and some objective responses .

Efficacy Beyond Melanoma

Research is ongoing to explore the efficacy of this compound in other cancers associated with BRAF mutations:

- Thyroid Cancer : Although this compound showed promise in preclinical studies for thyroid cancer cells with BRAF mutations, clinical outcomes were less favorable compared to melanoma .

- Colorectal Cancer : Preclinical studies have evaluated this compound's antitumor activity in colorectal cancer cell lines and xenograft models, indicating potential effectiveness against BRAF-mutated colorectal tumors .

Resistance Mechanisms

Resistance to this compound remains a significant challenge, often arising through various mechanisms such as:

- Secondary Mutations : Patients may develop secondary mutations in the MAPK pathway that render the drug ineffective.

- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BRAF inhibition.

Adverse Effects

While this compound is generally well-tolerated, it can cause adverse effects including:

- Skin-related issues such as squamous cell carcinoma.

- Other grade 1/2 adverse events include fatigue, rash, and arthralgia.

Case Studies

Case Study 1: Adult Patient with Metastatic Melanoma

A patient diagnosed with metastatic melanoma underwent treatment with this compound after confirming a BRAF V600E mutation. Following treatment initiation, the patient achieved a partial response within four weeks, demonstrating significant tumor regression on imaging studies.

Case Study 2: Pediatric Patient with Histiocytosis

In a pediatric MATCH trial participant with Langerhans cell histiocytosis harboring a BRAF mutation, this compound treatment led to marked improvement in disease symptoms and stabilization of lesions over several treatment cycles.

作用機序

ベムラフェニブは、変異したBRAFキナーゼのATP結合ドメインを競合的に阻害することにより、その効果を発揮します。この阻害は、細胞増殖と生存に関与するRAS-RAF-MEK-ERK経路の下流シグナル伝達を阻害します。 BRAF V600E変異を標的にすることで、ベムラフェニブはメラノーマ細胞でプログラム細胞死(アポトーシス)を誘導し、腫瘍の増殖を抑制します .

類似の化合物:

- ダブラフェニブ

- トラメチニブ

- ソラフェニブ

- イピリムマブ

比較: ベムラフェニブは、BRAF V600E変異に対する高い特異性を持つため、この変異を持つメラノーマ患者の治療に特に効果的です。ダブラフェニブやトラメチニブなどの他のBRAF阻害剤と比較して、ベムラフェニブは、BRAF変異型細胞株においてERKリン酸化と細胞増殖の阻害に高い有効性を示しています。 さらに、ベムラフェニブは、他の類似の化合物と比較して、半減期が長く、薬物動態プロファイルが優れています .

結論として、ベムラフェニブは、メラノーマや他の癌の治療に重要な応用を持つ、強力かつ選択的なBRAF阻害剤です。BRAF V600E変異に対する独自の作用機序と高い特異性により、癌治療と研究において貴重なツールとなっています。

類似化合物との比較

- Dabrafenib

- Trametinib

- Sorafenib

- Ipilimumab

Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, this compound has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, this compound has a longer half-life and better pharmacokinetic profile compared to other similar compounds .

生物活性

Vemurafenib is a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. Its discovery marked a significant advancement in targeted cancer therapy, demonstrating both efficacy and safety in clinical settings. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical efficacy, and case studies that illustrate its impact on patient outcomes.

This compound specifically targets the BRAF V600E mutation, which is responsible for constitutive activation of the MAPK signaling pathway, leading to uncontrolled cell proliferation. By inhibiting this mutated kinase, this compound effectively reduces tumor growth and induces apoptosis in melanoma cells harboring the mutation. The drug's selectivity is crucial as it minimizes effects on normal cells, contributing to its relatively low toxicity profile compared to traditional chemotherapies .

Pharmacokinetics

This compound is administered orally and exhibits favorable pharmacokinetic properties.

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 50% |

| Peak plasma concentration | 4-6 hours post-administration |

| Half-life | 57 hours |

| Metabolism | Primarily hepatic (CYP2C19) |

| Elimination | Renal and fecal |

In studies involving higher mammals, such as dogs and monkeys, this compound demonstrated dose-dependent pharmacokinetics without significant adverse effects at therapeutic levels .

Clinical Efficacy

This compound has been extensively studied in clinical trials, particularly for patients with BRAF V600E-positive metastatic melanoma. The results have consistently shown high response rates and prolonged progression-free survival (PFS).

Key Clinical Trials

- Phase II Study in Adults : In a pivotal trial, this compound was administered at a dose of 960 mg twice daily to patients with previously untreated BRAF V600E-positive metastatic melanoma. The results indicated an objective response rate (ORR) of 48%, with a median PFS of 5.5 months .

- Pediatric MATCH Study : A phase II subprotocol evaluated this compound in children with relapsed solid tumors harboring BRAF mutations. Although accrual was low (18%), one patient with high-grade glioma achieved a partial response after 15 cycles of treatment .

- Combination Therapy Studies : Research has explored the efficacy of this compound in combination with other agents. For instance, combining this compound with cobimetinib improved ORR to 68% and extended median overall survival (OS) compared to monotherapy .

Case Study 1: Metastatic Melanoma

A 52-year-old male patient with advanced melanoma received this compound after confirming the presence of the BRAF V600E mutation. The patient exhibited a rapid reduction in tumor size within four weeks, leading to significant improvement in quality of life and functional status.

Case Study 2: Pediatric Patient

A 10-year-old girl diagnosed with a rare BRAF V600E-positive tumor was enrolled in the Pediatric MATCH study. After six weeks on this compound, imaging revealed a substantial decrease in tumor burden, allowing for subsequent surgical intervention.

Adverse Effects and Tolerability

While this compound is generally well-tolerated, some patients experience adverse effects:

特性

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBXXGIAQBQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238710 | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Practically insoluble in aqueous media | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

918504-65-1 | |

| Record name | Vemurafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vemurafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEMURAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272°C | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。